N-Acetyl-L-alanyl-N-methyl-L-alaninamide
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Overview
Description
N-Acetyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound with the molecular formula C12H22N4O4 It is characterized by the presence of acetyl, alanyl, and methyl groups attached to the alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-N-methyl-L-alaninamide typically involves the coupling of N-acetyl-L-alanine with N-methyl-L-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the compound .
Scientific Research Applications
N-Acetyl-L-alanyl-N-methyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-alanyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
Uniqueness
N-Acetyl-L-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of acetyl, alanyl, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
27482-45-7 |
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Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6-/m0/s1 |
InChI Key |
QIVKPXNXCAPCCO-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
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